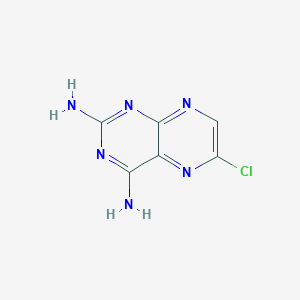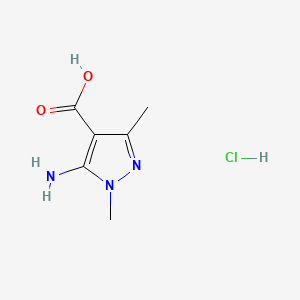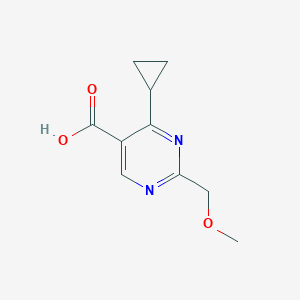![molecular formula C6H7NO3 B13544112 rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde: is a complex organic compound featuring a fused furoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde typically involves the following steps:
Formation of the Furoxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-nitroalkenes and aldehydes under acidic or basic conditions.
Functionalization: Introduction of the carbaldehyde group can be done via formylation reactions, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furoxazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted furoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems due to its unique structural features.
Medicine
Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Materials Science:
Mechanism of Action
The mechanism by which rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde exerts its effects depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity and leading to biological effects.
Catalysis: It can act as a ligand, coordinating with metal centers to form active catalytic complexes.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-3aH,4H,5H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carbaldehyde
- rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,4-d][1,2]oxazole-3-carbaldehyde
Uniqueness
This detailed overview provides a comprehensive understanding of rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(3aR,6aS)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7NO3/c8-3-5-4-1-2-9-6(4)10-7-5/h3-4,6H,1-2H2/t4-,6+/m1/s1 |
InChI Key |
NIEUKHSIYAZURF-XINAWCOVSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1C(=NO2)C=O |
Canonical SMILES |
C1COC2C1C(=NO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



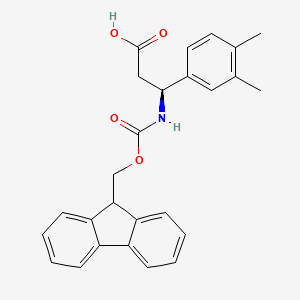
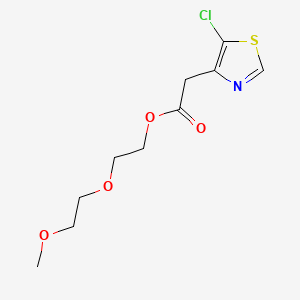

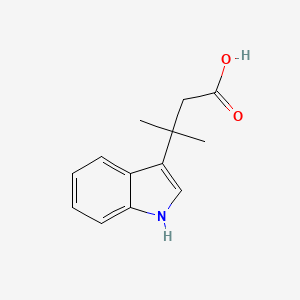
![Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)
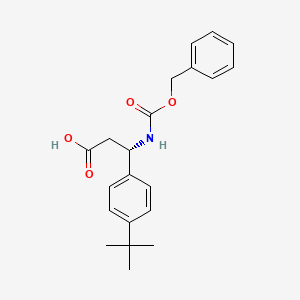
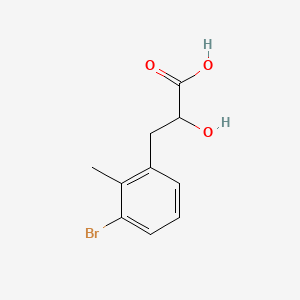
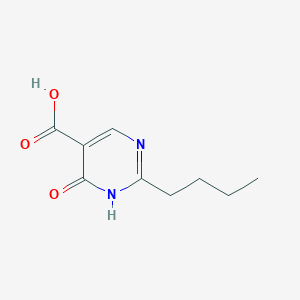
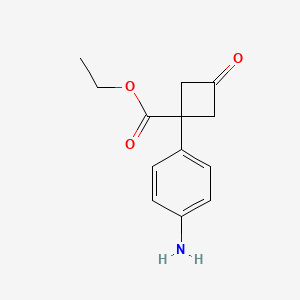
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13544097.png)
